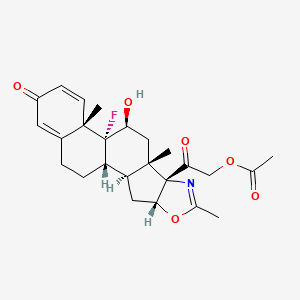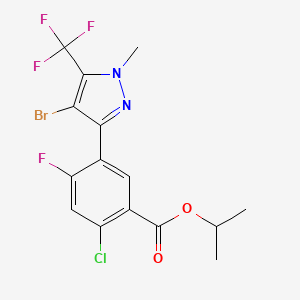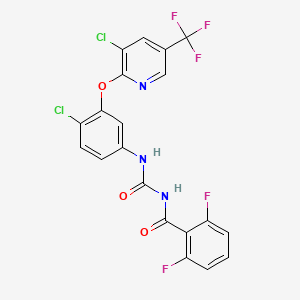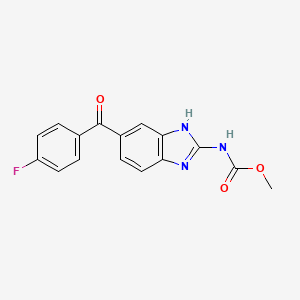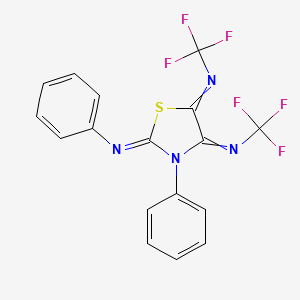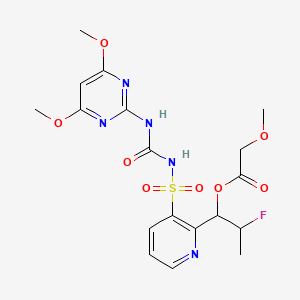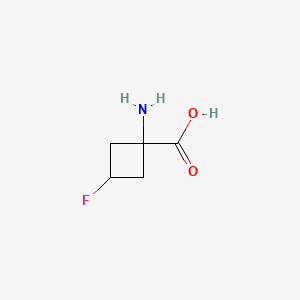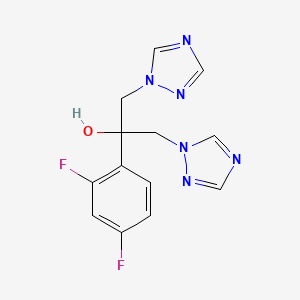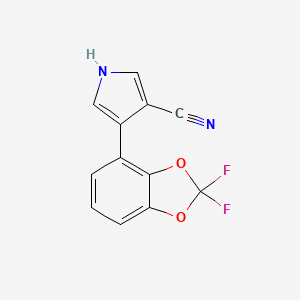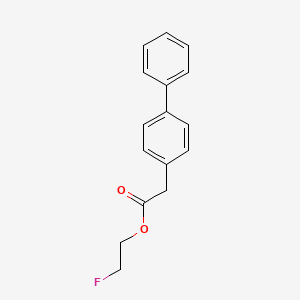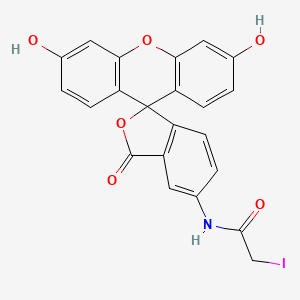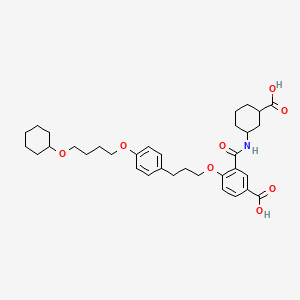
HAMI3379
Descripción general
Descripción
HAMI3379 es un compuesto conocido como un antagonista del receptor de leucotrieno cisteinílico. Inicialmente se desarrolló para tratar trastornos cardiovasculares e inflamatorios. Recientemente, se ha reutilizado para la explotación farmacológica del receptor acoplado a proteína G huérfano GPR17, mejorando las estrategias regenerativas para promover la remielinización en pacientes .
Aplicaciones Científicas De Investigación
HAMI3379 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto herramienta para estudiar los receptores de leucotrieno cisteinílico y su papel en varios procesos fisiológicos y patológicos.
Mecanismo De Acción
HAMI3379 ejerce sus efectos al antagonizar los receptores de leucotrieno cisteinílico, específicamente el receptor CysLT2. Bloquea la unión del leucotrieno D4 y el leucotrieno C4 a estos receptores, previniendo su activación y la posterior movilización de calcio intracelular. Esta inhibición conduce a una reducción de la inflamación y otras respuestas fisiológicas mediadas por estos receptores . Además, this compound se ha identificado como un antagonista del receptor acoplado a proteína G huérfano GPR17, promoviendo la maduración de los oligodendrocitos .
Análisis Bioquímico
Biochemical Properties
HAMI3379 plays a significant role in biochemical reactions by acting as an antagonist to specific receptors. It interacts with the cysteinyl-leukotriene CysLT2 receptor, inhibiting its signaling pathways. Additionally, this compound has been identified as an antagonist of the GPR17 receptor, inhibiting its signaling in human, rat, and mouse models . These interactions are crucial for its role in modulating inflammatory responses and promoting oligodendrocyte differentiation.
Cellular Effects
This compound influences various cellular processes, particularly in the context of inflammation and neuroprotection. It has been shown to promote the maturation of oligodendrocytes, which are essential for myelination in the central nervous system . By blocking the GPR17 receptor, this compound enhances the differentiation of rodent and human oligodendrocytes, thereby supporting remyelination strategies . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific receptors. As an antagonist of the CysLT2 receptor, this compound inhibits calcium mobilization induced by leukotriene D4 and leukotriene C4 . This inhibition reduces inflammatory responses and provides neuroprotective effects. Furthermore, this compound’s antagonistic action on the GPR17 receptor promotes oligodendrocyte maturation by blocking GPR17-mediated signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, promoting sustained oligodendrocyte differentiation and remyelination
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the CysLT2 receptor and promotes oligodendrocyte maturation without significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications. Studies have demonstrated that this compound can prevent decreases in body weight and neurological deficits in animal models of meningitis and cerebral ischemia .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s antagonistic action on the CysLT2 receptor influences leukotriene metabolism, reducing inflammatory responses . Additionally, this compound’s interaction with the GPR17 receptor affects metabolic flux and metabolite levels, contributing to its neuroprotective effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective action at target sites . The compound’s distribution patterns are crucial for its therapeutic efficacy, particularly in the context of neuroprotection and inflammation modulation.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns ensure its effective interaction with target receptors and biomolecules, enhancing its therapeutic potential.
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para HAMI3379 no se detallan ampliamente en la literatura disponible. Se sabe que this compound se sintetiza a través de una serie de reacciones orgánicas que implican la formación de enlaces amida y la incorporación de varios grupos funcionales. Los métodos de producción industrial generalmente implican procesos de síntesis de varios pasos que aseguran una alta pureza y rendimiento .
Análisis De Reacciones Químicas
HAMI3379 sufre varias reacciones químicas, principalmente relacionadas con su papel como antagonista. Bloquea la unión del radioligando de leucotrieno D4 a los receptores de leucotrieno cisteinílico y antagoniza la movilización de calcio intracelular inducida por leucotrienos. Los reactivos comunes utilizados en estas reacciones incluyen leucotrieno D4 y leucotrieno C4. Los principales productos formados a partir de estas reacciones son las formas inhibidas o bloqueadas de los receptores, impidiendo su función normal .
Comparación Con Compuestos Similares
HAMI3379 es único en su doble función como antagonista de los receptores de leucotrieno cisteinílico y el receptor acoplado a proteína G huérfano GPR17. Los compuestos similares incluyen:
Montelukast: Otro antagonista del receptor de leucotrieno cisteinílico que se utiliza principalmente para tratar el asma y la rinitis alérgica.
Zafirlukast: Similar al montelukast, se utiliza para controlar el asma bloqueando los receptores de leucotrienos.
Pranlukast: Otro antagonista del receptor de leucotrienos que se utiliza en el tratamiento del asma.
This compound destaca por su actividad adicional en GPR17, lo que lo convierte en un compuesto valioso para la investigación en neurobiología y medicina regenerativa .
Propiedades
IUPAC Name |
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWSEPIRZRGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439859 | |
| Record name | HAMI3379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712313-35-4 | |
| Record name | HAMI3379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of HAMI3379 and how does its action affect downstream signaling?
A: this compound acts as a potent and selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2). [] While the exact downstream signaling pathways affected by this compound are still being investigated, research suggests its influence on various cellular processes. For instance, in human mast cells, this compound effectively blocked LTD4-induced CSF2 mRNA expression, indicating its ability to modulate gene transcription. [] Further studies have demonstrated this compound's ability to suppress the NLRP3 inflammasome/pyroptosis pathway, highlighting its potential role in mitigating neuroinflammation. []
Q2: How effective is this compound in comparison to other CysLT2 antagonists?
A: this compound stands out as the first potent and selective CysLT2 receptor antagonist characterized. [] This selectivity is crucial as it allows researchers to delineate the specific roles of CysLT2 receptors in various physiological and pathological conditions, which was previously difficult due to a lack of specific antagonists.
Q3: Can this compound influence the progression of cancer metastasis?
A: Research suggests that this compound might indirectly impact cancer metastasis by influencing platelet function. While this compound itself does not directly target cancer cells, it was found to be ineffective in inhibiting the mitogenic action of human platelets on breast cancer cells. [] This observation suggests that its influence on metastasis is likely mediated through its interaction with the CysLT2 receptor on platelets, though more research is needed to fully understand this mechanism.
Q4: What is the role of this compound in oligodendrocyte differentiation?
A: this compound has shown promise in promoting oligodendrocyte differentiation by blocking GPR17. [] While the exact mechanisms remain under investigation, this discovery opens new avenues for developing therapies targeting neurological disorders characterized by impaired oligodendrocyte function.
Q5: Are there any in vivo studies demonstrating the therapeutic potential of this compound?
A: Yes, this compound has demonstrated promising results in preclinical animal models. For instance, in a gerbil model of post-stroke depression (PSD), this compound administration significantly improved neurological scores and reduced depression-like behaviors. [] These findings highlight its potential as a therapeutic agent for neurological conditions and warrant further investigation in clinical trials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



